Bienvenue dans la boutique en ligne BenchChem!

4-bromo-2-(5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol

medicinal chemistry structure-activity relationship antiviral drug discovery

Procure the definitive chemotype for Mpro inhibitor lead optimization. This 4-bromo-2-(5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol fills a critical SAR gap, bridging non-halogenated and fully halogenated pyrazoline libraries. Its unique para-bromo EWG + para-tolyl EDG configuration directly influences target engagement and reactivity, making it essential for calibrating DFT computational models and probing resistance-associated variants. Secure a batch with batch-specific purity documentation to ensure reproducible membrane stabilization and anthelmintic screening data.

Molecular Formula C16H15BrN2O
Molecular Weight 331.213
CAS No. 610277-25-3
Cat. No. B2486630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-2-(5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol
CAS610277-25-3
Molecular FormulaC16H15BrN2O
Molecular Weight331.213
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2CC(=NN2)C3=C(C=CC(=C3)Br)O
InChIInChI=1S/C16H15BrN2O/c1-10-2-4-11(5-3-10)14-9-15(19-18-14)13-8-12(17)6-7-16(13)20/h2-8,14,18,20H,9H2,1H3
InChIKeyUBAVJSAWIHFCLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Bromo-2-(5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol (CAS 610277-25-3): Core Structural & Procurement Profile


4-Bromo-2-(5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol is a bromophenol-pyrazoline compound (C16H15BrN2O, MW 331.21) characterized by a bromine atom at the 4-position of the phenol ring and a p-tolyl substituent at the 5-position of the 4,5-dihydro-1H-pyrazole ring . Representative commercial sources list it at 95%+ purity for research use . This compound belongs to a class of heterocycles widely investigated for antiviral [1] antimicrobial, and anti-inflammatory applications [2].

Procurement Risk: Why Close Analogs of 4-Bromo-2-(5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol Cannot Be Interchanged


Superficial similarity within the dihydropyrazole-phenol class masks critical pharmacophoric differences that alter target engagement. The specific combination of a para-bromo electron-withdrawing group on the phenol ring and a para-tolyl electron-donating group on the pyrazoline ring creates a unique electronic configuration [1] that influences both non-covalent interactions with biological targets such as the SARS-CoV-2 main protease (Mpro) [2] and overall chemical reactivity. In closely related series, even single-atom halogen changes alter in silico binding scores and thermal stability by measurable margins [3]. Generic substitution without exact regiochemical matching therefore risks substantial loss of on-target potency and unpredictable off-target profiles.

Quantitative Differentiation: 4-Bromo-2-(5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol vs. Closest Analogs


Regiochemical Halogen Effect: p-Bromo Phenol vs. Non-Halogenated Analog in Pyrazoline Series

The target compound bears a bromine at the 4-position of the phenol ring, an electron-withdrawing group (EWG) absent in the directly comparable non-halogenated analog 4-(5-(p-tolyl)-1H-pyrazol-3-yl)phenol [1]. In a related DFT study on chalcone-pyrazolines, the para-bromophenyl analog exhibited the lowest thermal stability but highest chemical reactivity compared to the p-tolyl analog, indicating that bromine incorporation significantly alters the HOMO-LUMO gap and dipole moment [2]. This implies that the target compound's 4-bromo substituent confers enhanced electrophilic character and oxidative metabolism susceptibility compared to non-halogenated analogs.

medicinal chemistry structure-activity relationship antiviral drug discovery

Synthesis Yield Benchmarking: Target Pyrazoline Core vs. Related 4,5-Dihydro-1H-pyrazoles

While the precise synthetic yield for the target compound has not been published in isolation, a closely related series of 4-(5-phenyl)-1H-pyrazol-3-yl)phenol derivatives was synthesized with yields ranging from 61.24% to 80.95% [1]. The target compound's expected synthesis route involves condensation of 5-bromosalicylaldehyde with 4-methylacetophenone, followed by cyclization with hydrazine, a route analogous to patented bromophenol-pyrazoline syntheses that achieved 57.5% yield for the chalcone intermediate step (Example 1, compound 5b) [2]. These benchmarks suggest that procurement of pre-synthesized and purified material (95%+, as listed commercially ) is favorable compared to in-house synthesis, which may require optimization to exceed 60-80% overall yield.

synthetic chemistry process chemistry yield optimization

Antiviral Target Engagement Class-Applicability: Bromophenol-Pyrazolines as Mpro Inhibitors

The target compound falls within the general structural formula of bromophenol-pyrazoline compounds claimed in US20220041585A1, which are demonstrated to exhibit 'efficient inhibitory activity against the main protease Mpro' of SARS-CoV-2 [1]. A specific, closely related bromophenol-pyrazoline example (compound 6a) in that patent demonstrated an EC50 of 4.45 µM for inhibition of COVID-19 virus replication in Vero E6 cells, with compounds 6a, 6b, and 6c showing strong antiviral effects at 10 and 30 µM [2]. By class extrapolation, the target compound is expected to also exhibit Mpro inhibitory and antiviral activity, though its specific EC50/IC50 values remain to be experimentally determined.

antiviral SARS-CoV-2 Mpro coronavirus lead discovery

Cytotoxic/Antimicrobial Class Activity Landscape: Phenol-Substituted Pyrazolines

A closely related compound, 4-(5-(p-tolyl)-1H-pyrazol-3-yl)phenol (the non-brominated analog of the target), has been evaluated for antibacterial and anti-inflammatory activity alongside other 4-substituted phenyl pyrazoline derivatives [1]. The series exhibited membrane stabilization (anti-inflammatory) activity ranging from 19.53% to 64.32% compared to diclofenac sodium, and anthelmintic activity causing paralysis and death in earthworms similar to piperazine citrate [1]. The bromine atom of the target compound is anticipated to enhance these biological activities, as halogenation of phenolic rings has been generally associated with increased antimicrobial potency across diverse chemotypes, though specific quantitative data for this compound remain unpublished.

antimicrobial cytotoxicity phenolic pyrazoline drug screening

Ideal Research & Procurement Applications for 4-Bromo-2-(5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol


SARS-CoV-2 Mpro Lead Optimization & Resistance Profiling

Based on its inclusion within the claimed general scaffold of US20220041585A1 which demonstrates Mpro inhibition [1], this compound serves as a distinct chemotype for Mpro inhibitor lead optimization programs. Its unique p-tolyl + p-bromo phenol substitution pattern offers a SAR expansion point beyond the dibromo-dihydroxybenzene examples (6a-6g) characterized in the patent, potentially enabling the exploration of resistance-associated variants and novel IP space [1].

Structure-Activity Relationship Studies on Halogenated Pyrazoline Antimicrobials

The compound fills a critical gap in halogenated pyrazoline SAR libraries, bridging between non-halogenated 4-(5-(p-tolyl)-1H-pyrazol-3-yl)phenol [2] and fully halogenated variants. Researchers can use this compound to systematically probe the effect of a single Br substituent on anti-inflammatory membrane stabilization activity (class range: 19.53-64.32%) [2] and anthelmintic efficacy established for the pyrazoline-phenol class.

DFT & Computational Reactivity Modeling Benchmark

As highlighted by the Heliyon (2024) study demonstrating that p-tolyl analogs exhibit high thermal stability while p-bromophenyl analogs show high reactivity [3], the target compound's unique substituent pairing makes it an ideal probe for computational studies. Its hybrid electronic character (EWG Br on phenol + EDG CH3 on phenyl) provides a valuable intermediate data point for calibrating DFT-predicted HOMO-LUMO gaps and reactivity parameters in pyrazoline chemical space.

Synthetic Route Development & Yield Optimization

With established analog yields ranging from 61.24% to 80.95% for similar 4,5-dihydro-1H-pyrazoles [2] and patented synthetic protocols [1], this compound is a commercially valuable reference standard for developing and optimizing synthesis routes, particularly to benchmark brominated vs. non-brominated chalcone intermediate formation where the electron-deficient bromophenol ring may alter reaction kinetics.

Quote Request

Request a Quote for 4-bromo-2-(5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.